2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
Description
This compound belongs to the pyrazoloquinolinone class, characterized by a tricyclic scaffold combining pyrazole and quinoline moieties. The 4-chlorophenyl group at position 2 and the morpholine-4-carbonyl substituent at position 8 are critical for its pharmacological properties. Its synthesis typically involves condensation reactions and functional group modifications, as seen in related compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-14-2-4-15(5-3-14)26-21(28)17-12-23-18-6-1-13(11-16(18)19(17)24-26)20(27)25-7-9-29-10-8-25/h1-6,11-12,24H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAVFEOBOGJRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl group and the morpholine carbonyl moiety. Common reagents used in these reactions include chlorinating agents, amines, and carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analog Overview
Key analogs vary in substituents at positions 2 (aryl groups) and 8 (electron-withdrawing/donating groups). These modifications influence binding affinity, solubility, and thermal stability.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C23H19ClN4O2.
Substituent Effects on Activity
- Position 2 (Aryl Groups): 4-Chlorophenyl (Target Compound, MM-I-08): Enhances lipophilicity and receptor binding via halogen interactions . 4-Fluorophenyl (): Lower steric hindrance and improved metabolic stability compared to chloro analogs .
Position 8 (Electron-Modifying Groups):
- Morpholine-4-carbonyl (Target Compound): Balances hydrophilicity and membrane permeability, likely improving oral bioavailability .
- Chloro (): Increases electrophilicity but may reduce solubility .
- Trifluoromethyl (MM-I-08): Enhances metabolic resistance and binding affinity due to strong electron-withdrawing effects .
Pharmacological Profiles
- GABAA Receptor Modulation: Analogs like DK-I-56-1 () and MM-I-08 () show α6-subunit selectivity, linked to neuropathic pain relief . The target compound’s morpholine group may further refine subtype specificity.
- Thermal Stability: High melting points (>300°C) in fluorophenyl and aminophenyl analogs suggest robust crystalline structures, advantageous for formulation .
Biological Activity
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. The unique structural features of this compound may enhance its pharmacological potential.
Molecular Structure
The molecular formula for this compound is , and its structure includes a chlorophenyl group and a morpholine carbonyl moiety. The presence of these functional groups contributes to its unique chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves multistep processes such as halogenation and condensation reactions. Microwave-assisted synthesis techniques have been explored to improve yield and efficiency. Reaction conditions, including temperature and solvent choice, play critical roles in optimizing outcomes during synthesis .
Anticancer Properties
Preliminary studies indicate that pyrazoloquinoline derivatives exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HPK | HL-60 | 0.4 | Apoptosis induction |
| Hep3B | 0.8 | G2/M arrest | |
| H460 | 1.0 | Cyclin B1 downregulation |
Antimicrobial Activity
The compound's structural modifications can significantly influence its antimicrobial efficacy. Research has demonstrated that pyrazoloquinolines possess activity against various microbial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Against Various Strains
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | >128 µg/mL |
The mechanism of action for compounds like this compound generally involves interaction with cellular targets such as enzymes or receptors involved in cell cycle regulation or apoptosis pathways. Structural modifications can enhance binding affinity to these targets, leading to increased biological activity .
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of pyrazoloquinoline derivatives. For instance, a study evaluating various derivatives found that specific substitutions on the quinoline ring significantly impacted their anticancer efficacy and selectivity towards different cancer types .
Case Study Example:
In a comparative study of several pyrazoloquinoline derivatives:
- Compound D showed superior inhibition of breast cancer cell lines compared to others.
- Compound E exhibited notable selectivity for leukemia cells with minimal effects on normal cells.
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted quinoline or pyrazole precursors. Key steps include:
- Coupling reactions to introduce the 4-chlorophenyl group at position 2.
- Morpholine incorporation via carbamoylation or nucleophilic substitution at position 8.
- Cyclization under acidic or basic conditions to form the pyrazoloquinoline core.
Optimization of solvent choice (e.g., DMF or THF) and temperature (60–100°C) is critical to avoid side products . Microwave-assisted synthesis may enhance reaction efficiency and yield, as demonstrated for analogous pyrazoloquinolines .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature control : Lower temperatures (0–25°C) during hydrolysis steps minimize decomposition, while higher temperatures (80–120°C) accelerate cyclization .
- Catalyst screening : Metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., InCl₃) improve regioselectivity in heterocycle formation .
- pH modulation : Neutral to slightly basic conditions (pH 7–9) stabilize intermediates during morpholine conjugation .
Use HPLC to monitor reaction progress and identify impurities. For example, a C18 column with acetonitrile/water gradient elution resolves unreacted precursors .
Basic: What analytical techniques confirm structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) verify substituent positions and aromatic proton environments. For example, the morpholine carbonyl signal appears at δ ~160–165 ppm in ¹³C NMR .
- HR-MS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ calculated for C₂₂H₁₈ClN₄O₂: 411.1024) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N morpholine) validate functional groups .
Advanced: How does the morpholine-4-carbonyl group influence GABA_A receptor binding?
Methodological Answer:
The morpholine substituent enhances hydrogen-bonding interactions with β-subunits of GABA_A receptors, as shown in SAR studies of pyrazoloquinolinones. Compared to methyl or methoxy groups, the morpholine’s electron-rich oxygen increases binding affinity (Ki < 50 nM) for α6β3γ2 subtypes. Evaluate via:
- Competitive radioligand assays using [³H]flumazenil.
- GABA shift ratio analysis : Agonist activity correlates with ratios >1.5, indicating positive allosteric modulation .
| Substituent at Position 8 | Binding Affinity (Ki, nM) | GABA Shift Ratio |
|---|---|---|
| Morpholine-4-carbonyl | 42 ± 5 | 2.1 ± 0.3 |
| Methoxy | 120 ± 10 | 1.4 ± 0.2 |
| Methyl | 250 ± 20 | 0.9 ± 0.1 |
| Data adapted from |
Advanced: How to resolve contradictions in reported mechanisms (enzyme inhibition vs. receptor modulation)?
Methodological Answer:
- Target-specific assays : Use kinase profiling panels (e.g., Eurofins) to rule out off-target enzyme inhibition.
- Receptor knockout models : CRISPR/Cas9-edited cell lines lacking GABA_A β3 subunits can isolate receptor-mediated effects .
- Molecular docking : Compare binding poses in enzyme active sites (e.g., CYP450) versus receptor pockets. The morpholine group’s bulk may sterically hinder enzyme interactions, favoring receptor modulation .
Advanced: What computational models predict binding dynamics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. The morpholine moiety shows persistent hydrogen bonds with GABA_A Asn₈₇ .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using software like MOE. Overlay with known agonists (e.g., zolpidem) to validate .
Basic: What challenges arise in pyrazoloquinoline core synthesis?
Methodological Answer:
- Regioselectivity : Competing cyclization pathways may yield 2H or 5H isomers. Use directing groups (e.g., nitro at position 7) to bias cyclization .
- Purification difficulties : Silica gel chromatography with 5–10% MeOH/CH₂Cl₂ eluent resolves isomeric byproducts .
Advanced: How to optimize functional selectivity for α6β3γ2 GABA_A subtypes?
Methodological Answer:
- Substituent variation : Replace morpholine with smaller groups (e.g., piperidinyl) to reduce steric hindrance at β3-containing receptors .
- Binding free energy calculations : MM-GBSA analysis identifies substituents (e.g., 3-Cl on phenyl) that improve α6β3γ2 selectivity over α1β2γ2 .
Basic: What spectral data characterize this compound?
Methodological Answer:
- ¹H NMR (600 MHz, DMSO-d₆) : δ 7.8–8.1 (m, aromatic H), 4.0–4.2 (m, morpholine CH₂), 3.6–3.8 (m, N-CH₂) .
- UV-Vis : λmax ~310 nm (quinoline π→π* transition) .
Advanced: How do electron-withdrawing substituents affect bioactivity?
Methodological Answer:
- Hammett analysis : Correlate σ values of substituents (e.g., 4-Cl: σ = +0.23) with log(IC₅₀). Electron-withdrawing groups enhance receptor binding but reduce solubility.
- Solubility optimization : Introduce polar groups (e.g., hydroxyl at position 3) while retaining 4-Cl for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
